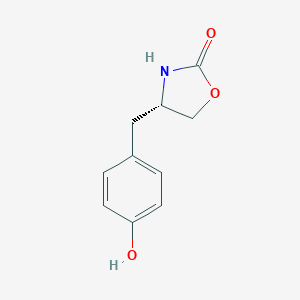

(S)-(-)-4-(4-hydroxybenzyl)-2-oxazolidinone

Descripción general

Descripción

Metabolito de AB-PINACA 3-carboxyindazol: es un metabolito de cannabinoides sintéticos. Es un derivado de AB-PINACA, un compuesto que pertenece a la familia del indazol. Este metabolito se utiliza a menudo como un estándar de referencia analítica en aplicaciones forenses e investigativas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: : La síntesis del metabolito de AB-PINACA 3-carboxyindazol implica la hidrólisis de AB-PINACA. La reacción suele producirse en condiciones ácidas o básicas, lo que lleva a la formación del derivado de carboxyindazol .

Métodos de producción industrial: El proceso implica reacciones de hidrólisis a gran escala en condiciones controladas para asegurar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

Tipos de reacciones

Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente en el anillo de indazol.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.

Sustitución: Se emplean diversos agentes halogenantes y nucleófilos en reacciones de sustitución.

Productos principales

Derivados hidroxilados: Formados por oxidación.

Derivados de indazol reducidos: Formados por reducción.

Derivados de indazol sustituidos: Formados por reacciones de sustitución.

Aplicaciones Científicas De Investigación

El metabolito de AB-PINACA 3-carboxyindazol se utiliza principalmente en la investigación forense y toxicológica. Sirve como estándar de referencia para la identificación y cuantificación de cannabinoides sintéticos en muestras biológicas . Además, se utiliza en estudios que investigan el metabolismo y la farmacocinética de los cannabinoides sintéticos .

Mecanismo De Acción

El mecanismo de acción del metabolito de AB-PINACA 3-carboxyindazol implica su interacción con los receptores cannabinoides, en particular los receptores CB1 . El compuesto exhibe alta afinidad y actividad agonista completa en estos receptores, lo que lleva a diversos efectos farmacológicos . También se sabe que el metabolito produce metabolitos activos de fase I que retienen una actividad significativa en los receptores CB1 .

Comparación Con Compuestos Similares

Compuestos similares

Metabolito de 5-fluoro AB-PINACA 3-carboxyindazol: Un análogo fluorado con propiedades similares.

ADB-PINACA: Otro cannabinoide sintético con una estructura de indazol similar.

5F-ADB-PINACA: Un análogo fluorado de ADB-PINACA.

Singularidad: : El metabolito de AB-PINACA 3-carboxyindazol es único debido a su perfil metabólico específico y su alta afinidad por los receptores CB1 . Su capacidad para producir metabolitos activos que retienen una actividad farmacológica significativa lo distingue de otros cannabinoides sintéticos .

Actividad Biológica

(S)-(-)-4-(4-hydroxybenzyl)-2-oxazolidinone, also known as (S)-4-(4-hydroxybenzyl)oxazolidine-2,5-dione, is a chiral compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the oxazolidine-2,5-dione class, characterized by a unique structure that includes a hydroxybenzyl group. This structure is significant as it suggests potential interactions with various biological targets, enhancing its pharmacological profile.

| Property | Details |

|---|---|

| Chemical Formula | CHNO |

| Molecular Weight | 219.23 g/mol |

| CAS Number | 3415-08-5 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The hydroxybenzyl group can form hydrogen bonds with active sites on target proteins, potentially modulating their activity. The oxazolidine ring contributes to the compound's stability and binding affinity.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular processes.

- Receptor Modulation: It may act as an agonist or antagonist at various receptors, influencing physiological responses.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. For instance, studies have shown that derivatives of oxazolidinones can induce apoptosis in cancer cells and arrest the cell cycle at specific phases.

Case Study:

A study evaluated the cytotoxic effects of oxazolidinone derivatives against several human cancer cell lines (MGC-803, CNE-2, SK-OV-3). The results revealed that certain derivatives exhibited IC values ranging from 3.82 to 17.76 µM, demonstrating potent antiproliferative effects compared to the standard drug cisplatin .

| Cell Line | IC (µM) | Selectivity Ratio (Cancer/Normal) |

|---|---|---|

| MGC-803 | 3.82 | >25 |

| CNE-2 | 17.76 | >10 |

| SK-OV-3 | 4.66 | >20 |

| NCI-H460 | 8.44 | >15 |

Antimicrobial Activity

The compound also displays antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis.

Research Findings:

Studies have reported that oxazolidinone derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives showed effective inhibition of Staphylococcus aureus biofilm formation .

Structure-Activity Relationship (SAR)

The presence of the hydroxybenzyl group is crucial for enhancing the biological activity of this compound. Modifications to this group can significantly impact the compound's efficacy against targeted biological pathways.

Notable SAR Findings:

- Hydroxy Group: Essential for interaction with biological targets.

- Benzyl Substitution: Variations in substitution patterns can alter potency and selectivity.

Propiedades

IUPAC Name |

(4S)-4-[(4-hydroxyphenyl)methyl]-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c12-9-3-1-7(2-4-9)5-8-6-14-10(13)11-8/h1-4,8,12H,5-6H2,(H,11,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPLCXHWYPWVJDL-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)O1)CC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](NC(=O)O1)CC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40472141 | |

| Record name | (S)-(-)-4-(4-hydroxybenzyl)-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40472141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187332-12-3 | |

| Record name | (S)-(-)-4-(4-hydroxybenzyl)-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40472141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.